molecular formula C14H22N2O2S B245718 1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Katalognummer B245718
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: RCLYFXWPIICPHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MTSP and belongs to the class of sulfonyl piperazines. MTSP is a white crystalline powder with a molecular weight of 313.43 g/mol and a melting point of 109-111 °C.

Wirkmechanismus

The mechanism of action of MTSP is primarily based on its ability to inhibit various enzymes. MTSP binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic activity. The exact mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects
MTSP has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrases by MTSP has been shown to have potential applications in the treatment of glaucoma, epilepsy, and cancer. Inhibition of metalloproteinases by MTSP has been shown to have potential applications in the treatment of various inflammatory diseases such as arthritis and atherosclerosis. Inhibition of sulfonamidases by MTSP has been shown to have potential applications in the treatment of bacterial infections.

Vorteile Und Einschränkungen Für Laborexperimente

MTSP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MTSP has a high potency and selectivity for various enzymes, making it an ideal compound for studying enzyme inhibition. However, one of the limitations of MTSP is its low solubility in water, which can make it challenging to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on MTSP. One potential direction is the development of novel therapeutics based on MTSP's ability to inhibit various enzymes. Another potential direction is the development of new synthetic methods for MTSP that can improve its solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of MTSP on various enzymes and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has significant potential for various applications in scientific research. Its ability to inhibit various enzymes makes it an ideal compound for studying enzyme inhibition and developing novel therapeutics for various diseases. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of MTSP involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

MTSP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MTSP is in the field of medicinal chemistry. MTSP has been shown to have potent inhibitory effects on various enzymes such as carbonic anhydrases, metalloproteinases, and sulfonamidases. These enzymes play a crucial role in various biological processes, and their inhibition can lead to the development of novel therapeutics for various diseases.

Eigenschaften

Molekularformel

C14H22N2O2S

Molekulargewicht

282.4 g/mol

IUPAC-Name

1-methyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C14H22N2O2S/c1-11-9-13(3)14(10-12(11)2)19(17,18)16-7-5-15(4)6-8-16/h9-10H,5-8H2,1-4H3

InChI-Schlüssel

RCLYFXWPIICPHM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C)C

Kanonische SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.